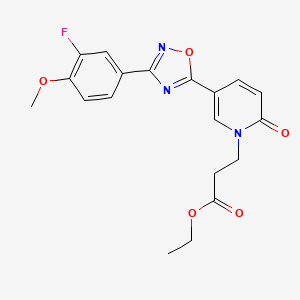
ethyl 3-(5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)propanoate is a useful research compound. Its molecular formula is C19H18FN3O5 and its molecular weight is 387.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(5-(3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action, efficacy against various biological targets, and related case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridine derivative : Often associated with enhanced pharmacological profiles.
- Fluorinated aromatic ring : The presence of fluorine can enhance lipophilicity and bioactivity.
Research indicates that compounds containing oxadiazole and pyridine rings often interact with biological targets through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit specific enzymes linked to cancer progression, such as kinases and proteases.
- Antioxidant Activity : Some studies suggest that the oxadiazole ring may contribute to antioxidant properties, reducing oxidative stress in cells.
- Interaction with Receptors : The pyridine component may facilitate binding to various receptors, potentially influencing signaling pathways involved in inflammation and cancer.
Anticancer Activity
Several studies have reported on the anticancer potential of similar compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 15.6 | Apoptosis induction |
| Compound B | MCF7 (breast cancer) | 20.0 | Cell cycle arrest |
| Ethyl derivative | A549 (lung cancer) | 18.0 | Inhibition of proliferation |
This compound demonstrated significant cytotoxicity against various cancer cell lines in preliminary assays.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Candida albicans | 16 | Strong |
These results indicate that the compound possesses varying degrees of antibacterial and antifungal activity, potentially making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Case Study on Anticancer Effects :
A study published in a peer-reviewed journal evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. -
Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties against various bacterial strains. This compound exhibited notable activity against Candida albicans with an MIC value of 16 µg/mL, suggesting its potential as an antifungal treatment.
Properties
IUPAC Name |
ethyl 3-[5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5/c1-3-27-17(25)8-9-23-11-13(5-7-16(23)24)19-21-18(22-28-19)12-4-6-15(26-2)14(20)10-12/h4-7,10-11H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYDYHBCOKOJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














